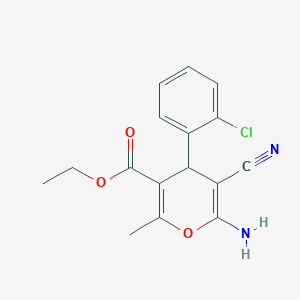

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

説明

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a chemical compound with the molecular formula C19H19ClN2O5 . It has an average mass of 390.818 Da and a mono-isotopic mass of 390.098236 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C19H19ClN2O5, average mass 390.818 Da, and mono-isotopic mass 390.098236 Da .科学的研究の応用

Derivative Synthesis and Molecular Transformation

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a versatile compound in organic synthesis. It can be converted into various derivatives, such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine, through reactions with different reagents like malononitrile and hydroxylamine hydrochloride (Harb et al., 1989).

Catalysis and Synthesis

This compound is essential in synthesizing 2-amino-4H-pyran-3-carbonitriles, involving reactions with ethyl acetoacetate and substituted benzaldehydes. The role of various catalysts, including organic, inorganic substances, and ionic liquids, is critical in these syntheses, as examined in a study by Hai et al. (2017) (Hai et al., 2017).

Anti-microbial Activity

A study by Debnath et al. (2020) prepared derivatives of this compound and tested their anti-microbial activities. These compounds were synthesized using conventional and microwave methods, highlighting their potential in developing new antimicrobial agents (Debnath et al., 2020).

Supramolecular Assemblies

In a study conducted by Chowhan et al. (2020), the supramolecular assemblies formed by derivatives of this compound were characterized using DFT calculations. These analyses included classical H-bonds and π–stacking interactions, contributing to understanding the molecular interactions in the solid state of these compounds (Chowhan et al., 2020).

Green Chemistry and SynthesisThe compound is used in environmentally friendly synthesis methodologies. A study by Kumbhani et al. (2022) demonstrated its synthesis under aqueous media through a one-pot multi-component reaction. This approach emphasizes the use of simple, readily available chemicals and aligns with green chemistry principles (Kumbhani et al., 2022).

Formation of Pyrano[2,3-d]pyrimidine Derivatives

El‐Sayed et al. (2021) explored the functionalization of this compound, leading to the formation of various pyrano[2,3-d]pyrimidine derivatives. This process involved reactions with different reagents like formamide and urea, showcasing the compound's utility in synthesizing complex bicyclic structures (El‐Sayed et al., 2021).

Water Mediated Synthesis

Kumar et al. (2014) developed an efficient synthesis protocol for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates using water as a solvent. This method highlights the importance of solvent choice in organic synthesis, particularly in enhancing reaction yields and environmental sustainability (Kumar et al., 2014).

Antioxidant Activity

El-bayouki et al. (2014) described the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates and their cyclization to pyrano[2,3-d]pyrimidines. Some of these synthesized compounds exhibited promising antioxidant activities, which can have significant implications in medical and pharmaceutical research (El-bayouki et al., 2014).

Corrosion Inhibition

Saranya et al. (2020) studied the use of pyran derivatives, including this compound, as corrosion inhibitors. These derivatives were effective in preventing corrosion in mild steel, demonstrating their potential in industrial applications (Saranya et al., 2020).

Solvent-Free Synthesis

Smits et al. (2013) explored the environmentally friendly synthesis of 6-amino-5-cyano-4-aryl-4H-pyran derivatives under solvent-free and grinding conditions. This method offers a greener alternative to traditional synthesis techniques, reducing the use of harmful solvents (Smits et al., 2013).

Synthesis and Crystal Structure Analysis

Xiao-lon (2015) focused on the synthesis and crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate. The study provided insights into the molecular and crystallographic aspects of this compound, which are crucial for understanding its chemical properties and potential applications (Xiao-lon, 2015).

Antimicrobial and Anticancer Activity

Hafez et al. (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibiting significant in vitro antimicrobial and anticancer activities. This study highlights the potential of this compound in developing new therapeutic agents (Hafez et al., 2016).

Computational Studies

Kumar et al. (2021) reported a multicomponent synthesis of a 4H-pyran molecule, including isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate. The study utilized computational methods to investigate its molecular structure, contributing to our understanding of its chemical behavior (Kumar et al., 2021).

特性

IUPAC Name |

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-3-21-16(20)13-9(2)22-15(19)11(8-18)14(13)10-6-4-5-7-12(10)17/h4-7,14H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKWYZIWACFSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5E)-5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5046721.png)

![N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide](/img/structure/B5046730.png)

![di-tert-butyl 6-amino-5,7,7-tricyano-1,3,7,8a-tetrahydro-1'H,2H-spiro[isoquinoline-8,4'-piperidine]-1',2-dicarboxylate](/img/structure/B5046731.png)

![N-cyclohexyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5046737.png)

![2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one](/img/structure/B5046740.png)

![N-{4-[(3,5-dichloro-4-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5046748.png)

![2-[ethyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5046758.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5046759.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5046764.png)

![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5046775.png)

![1-[2-(Diethylamino)ethylamino]-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol;trihydrochloride](/img/structure/B5046792.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5046804.png)